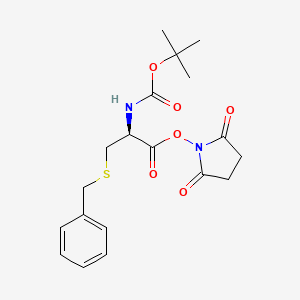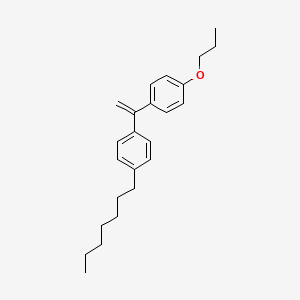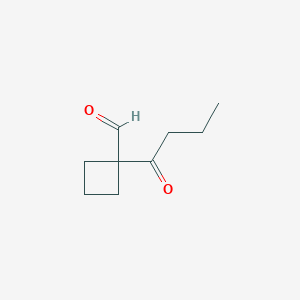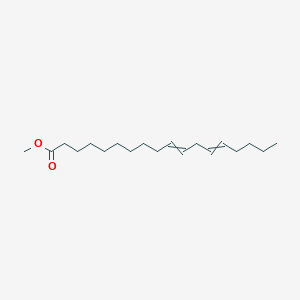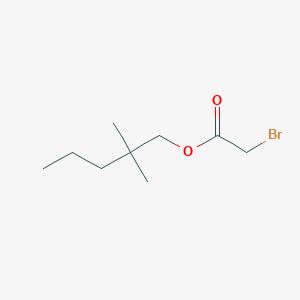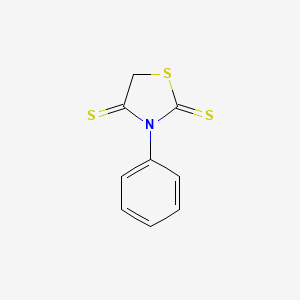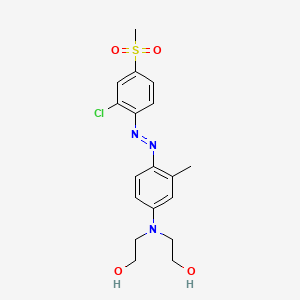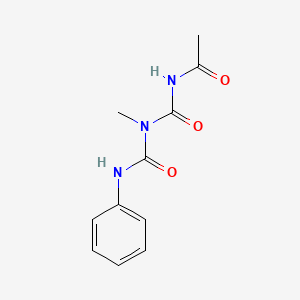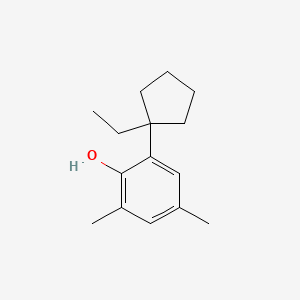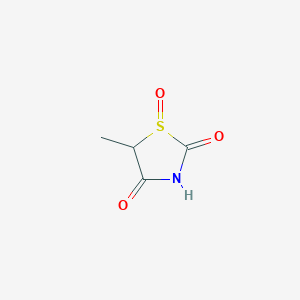
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) is a heterocyclic compound containing nitrogen and sulfur. It is a derivative of thiazolidinedione, which is known for its biological activities, including hypoglycemic, antimicrobial, and antioxidant properties . The compound’s structure allows for various substitutions, making it a versatile scaffold in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) typically involves the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione, followed by reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst . Another method involves the use of polyethylene glycol-300 as a solvent for the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques .
化学反应分析
Types of Reactions
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the conversion of the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with Pd/C catalyst is commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
科学研究应用
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) has several scientific research applications:
作用机制
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation improves insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes . Additionally, its antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, and its antioxidant action involves scavenging reactive oxygen species (ROS) .
相似化合物的比较
Similar Compounds
2,4-Thiazolidinedione: The parent compound, known for its hypoglycemic activity.
5-Arylidene-2,4-thiazolidinediones: These derivatives are synthesized via aldol condensation and exhibit various biological activities.
Thiazolidine-2,4-dione, 5-[(4-methoxyphenyl)methylene]-: Another derivative with similar applications.
Uniqueness
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) is unique due to its specific substitutions that enhance its biological activity and versatility in synthetic applications .
属性
分子式 |
C4H5NO3S |
|---|---|
分子量 |
147.15 g/mol |
IUPAC 名称 |
5-methyl-1-oxo-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C4H5NO3S/c1-2-3(6)5-4(7)9(2)8/h2H,1H3,(H,5,6,7) |
InChI 键 |
SGCATXBXZRXCJM-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)NC(=O)S1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



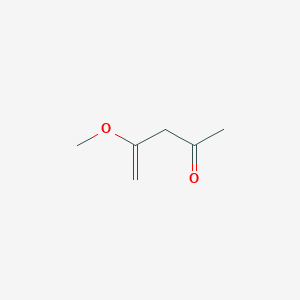
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
